5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
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Overview
Description
5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a complex structure with multiple functional groups, including a bromine atom, a fluorobenzyl group, a furylmethyl group, and a methoxybenzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide typically involves multi-step organic reactions. One possible synthetic route could include:
Bromination: Introduction of the bromine atom to the benzene ring.
Sulfonation: Formation of the sulfonamide group.
Substitution Reactions: Introduction of the fluorobenzyl and furylmethyl groups.
Methoxylation: Addition of the methoxy group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breakdown of the compound in the presence of water.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Hydrolysis Conditions: Acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as an antimicrobial or anticancer agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-fluorobenzyl)-N-(2-thienylmethyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(2-chlorobenzyl)-N-(2-furylmethyl)-2-methoxybenzenesulfonamide
- 5-bromo-N-(2-fluorobenzyl)-N-(2-furylmethyl)-2-ethoxybenzenesulfonamide
Uniqueness
5-bromo-N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structural features can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C19H17BrFNO4S |
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Molecular Weight |
454.3 g/mol |
IUPAC Name |
5-bromo-N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C19H17BrFNO4S/c1-25-18-9-8-15(20)11-19(18)27(23,24)22(13-16-6-4-10-26-16)12-14-5-2-3-7-17(14)21/h2-11H,12-13H2,1H3 |
InChI Key |
ZNGHVESZMPRHOI-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3 |
Origin of Product |
United States |
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